molecular formula C12H11NO B016795 N-Hydroxy-4-aminobiphenyl CAS No. 6810-26-0

N-Hydroxy-4-aminobiphenyl

Cat. No. B016795
CAS RN: 6810-26-0
M. Wt: 185.22 g/mol
InChI Key: MYVLYOJYVMLSFA-UHFFFAOYSA-N
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Description

N-Hydroxy-4-aminobiphenyl is a N-substituted amine that is 4-aminobiphenyl substituted by a hydroxy group at the nitrogen atom. It has a role as a human xenobiotic metabolite and a carcinogenic agent .


Synthesis Analysis

There is limited information available on the synthesis of N-Hydroxy-4-aminobiphenyl .


Molecular Structure Analysis

The molecular formula of N-Hydroxy-4-aminobiphenyl is C12H11NO. The IUPAC name is N-(4-phenylphenyl)hydroxylamine . More detailed structural analysis can be found in various databases .


Chemical Reactions Analysis

N-Hydroxy-4-aminobiphenyl is a metabolite of 4-aminobiphenyl and can form electrophilic nitrenium ions which interact with DNA, forming covalent adducts .


Physical And Chemical Properties Analysis

N-Hydroxy-4-aminobiphenyl has a molecular weight of 185.22 g/mol. It has a density of 1.2±0.1 g/cm3, a boiling point of 349.6±35.0 °C at 760 mmHg, and a flash point of 155.6±16.5 °C .

Scientific Research Applications

1. Metabolic Activation in Human Uroepithelial Cells N-Hydroxy-4-aminobiphenyl (N-OH-ABP) is a proximate carcinogenic metabolite of the human bladder carcinogen 4-aminobiphenyl (ABP). It has been used in research to investigate its metabolism and nucleic acid binding in cultured normal human uroepithelial cells (HUC). The formation of two major metabolites, ABP and 4-acetylaminobiphenyl (AABP), suggests the presence of N-acetyl transferase(s) in HUC .

Role in Bladder Carcinogenesis

Research has suggested that bioactivation of N-OH-ABP could occur within the HUC, the target organ for ABP, and that cytosolic acetyl transferase(s) may play a critical role in susceptibility to arylamine-induced bladder carcinogenesis .

Genotoxic Effects

The genotoxic effects of N-OH-ABP have been studied using comet assays and high-performance liquid chromatography (HPLC). These studies confirmed the formation of N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-4ABP) in the N-OH-AABP damaged DNA .

Implications in Bladder Cancer

Research has shown that the antibodies induced against N-OH-AABP-modified DNA exhibited much better recognition of the DNA isolated from bladder cancer patients as compared to the DNA obtained from healthy individuals. This suggests a role of 4-ABP metabolites in DNA damage and neo-antigenic epitope generation that could lead to the induction of antibodies in bladder cancer patients .

Interaction with Human Sulfotransferase(s)

The role of human sulfotransferase(s) in the bioactivation of the N-OH metabolite of the human bladder carcinogen 4-aminobiphenyl (ABP) was investigated in vitro with human tissue cytosols .

Chemical Entities of Biological Interest

N-Hydroxy-4-aminobiphenyl is listed in the Chemical Entities of Biological Interest (ChEBI) database, which is a freely available dictionary of ‘small’ chemical compounds .

Safety And Hazards

Acute inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans. 4-Aminobiphenyl is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure .

Future Directions

There is limited information available on the future directions of N-Hydroxy-4-aminobiphenyl .

Relevant Papers There are several papers that discuss N-Hydroxy-4-aminobiphenyl. For example, one paper discusses the acquired immunogenicity of human DNA damaged by N-hydroxy-N-acetyl-4-aminobiphenyl . Another paper discusses the synthesis, characterization, and quantitation of a 4-aminobiphenyl adduct .

properties

IUPAC Name

N-(4-phenylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVLYOJYVMLSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218300
Record name N-Hydroxy-4-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-aminobiphenyl

CAS RN

6810-26-0
Record name N-Hydroxy-4-aminobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6810-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-4-aminobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-4-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxy-4-aminobiphenyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJC7V247MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-hydroxy-4-aminobiphenyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a mixture of 4-nitrobiphenyl (400 mg, 2.008 mmol) and 5% rhodium on carbon (15 mg, 0.146 mmol) in tetrahydrofuran (15 ml), hydrazine hydrate (0.200 ml, 2.61 mmol) was added, and gas evolution was observed. The reaction mixture was stirred at RT for 25 minutes, then it was partitioned between diethyl ether (90 ml) and brine (20 ml), and the phases were separated. The aqueous phase was extracted with diethyl ether (90 ml), and the combined organic extracts were dried (Na2SO4) and concentrated to give 370 mg of the desired compound (89% purity) and about. The mixture was used as such for the next step.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxy-4-aminobiphenyl
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Reactant of Route 4
N-Hydroxy-4-aminobiphenyl

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